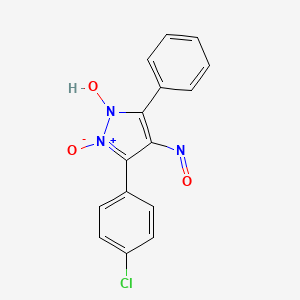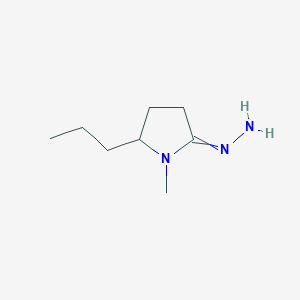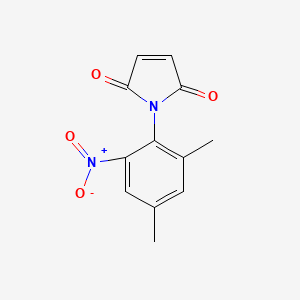![molecular formula C15H20ClN B14593459 2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)- CAS No. 61589-01-3](/img/structure/B14593459.png)
2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azaspiro[45]decane, 2-(4-chlorophenyl)- is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)- typically involves the reaction of 4-chlorobenzylamine with cyclohexanone under acidic conditions to form the spirocyclic structure. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
2-Azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This can lead to a decrease in the concentration of certain metabolites or hormones, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azaspiro[4.5]decane: Lacks the 4-chlorophenyl group, making it less specific in its interactions.
8-oxa-2-azaspiro[4.5]decane: Contains an oxygen atom in the spiro ring, leading to different chemical properties and reactivity.
4,4-Pentamethylene-2-pyrrolidinone: A degradation product of gabapentin, with different biological activity.
Uniqueness
2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which enhances its specificity and potential for targeted interactions in biological systems. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
61589-01-3 |
|---|---|
Formule moléculaire |
C15H20ClN |
Poids moléculaire |
249.78 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C15H20ClN/c16-13-4-6-14(7-5-13)17-11-10-15(12-17)8-2-1-3-9-15/h4-7H,1-3,8-12H2 |
Clé InChI |
PCWKGORUQIWPQI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CCN(C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(2-Phenylhydrazinylidene)methyl]benzoic acid](/img/structure/B14593417.png)
![Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-](/img/structure/B14593431.png)
![2-Amino-7-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14593433.png)



![Benzene, [[1-(phenylmethylene)propyl]thio]-](/img/structure/B14593443.png)


